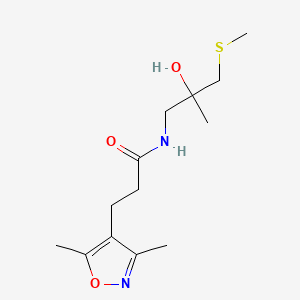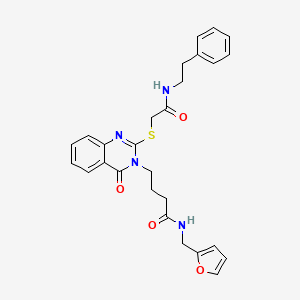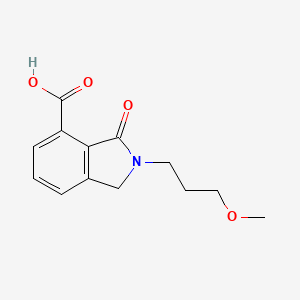![molecular formula C21H26N4O2 B2874138 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide CAS No. 862810-61-5](/img/structure/B2874138.png)
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide” is a complex organic compound. It belongs to a class of compounds known as imidazo[1,2-a]pyrimidines . These are organic polycyclic compounds containing an imidazole ring fused to a pyrimidine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions. Pyrimidine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .
Synthesis Analysis
The synthesis of amide-functionalized imidazo[1,2-a]pyrimidines involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization . All synthesized compounds were evaluated for their anticancer activity against different human cancer cell lines .Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .Chemical Reactions Analysis
The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives . This includes multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Scientific Research Applications
Synthesis of Biologically Active Compounds
The compound can be used in the synthesis of potential biologically active, novel imidazo [1,2- a ]pyrimidine-based pyran analogs . This method provides mild reaction conditions and simple purification without column chromatography .
Development of New Treatments
Due to the increasing concern about various diseases, more attention of multidisciplinary scientists has focused on the development of new, more effective treatments and novel drug molecules .
Anticancer Applications
Imidazo [1,2- a ]pyrimidines have been evaluated to exhibit significant therapeutic potential linked to anticancer . They are also useful in fluorescence, pigment, optical, cosmetic, and agricultural applications .
Cardiovascular Applications
Imidazo [1,2- a ]pyrimidines were evaluated to exhibit significant therapeutic potential linked to cardiovascular .
Antimicrobial Applications
The compound has shown moderate activity against S. aureus, E. coli and B. subtilis . According to the double dilution assay MIC value results for 6- (imidazo [1,2- a ]pyridin-2-yl)-5-methyl-3-phenylthieno [2,3- d ]pyrimidine-2,4 (1 H ,3 H )-dione against P. aeruginosa was less than the value determined for the reference drug streptomycin .
Antifungal Applications
Imidazo [1,2- a ]pyrimidines were evaluated to exhibit significant therapeutic potential linked to antifungal .
Antiviral Applications
Imidazo [1,2- a ]pyrimidines were evaluated to exhibit significant therapeutic potential linked to antiviral .
Anti-inflammatory Applications
Imidazo [1,2- a ]pyrimidines were evaluated to exhibit significant therapeutic potential linked to anti-inflammatory .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyrimidine derivatives have been found to possess a wide range of biological and pharmacological activities . They have been used as the core backbone for the development of covalent inhibitors .
Mode of Action
Imidazo[1,2-a]pyrimidine derivatives have been synthesized as potential inhibitors, indicating that they likely interact with their targets to inhibit their function .
Biochemical Pathways
Imidazo[1,2-a]pyrimidine derivatives have been found to have significant effects in various biological contexts . For instance, they have been synthesized as KRAS G12C inhibitors, suggesting that they may affect pathways related to this protein .
Result of Action
Imidazo[1,2-a]pyrimidine derivatives have been found to have significant effects in various biological contexts . For instance, they have been synthesized as KRAS G12C inhibitors, suggesting that they may have significant effects on cellular processes related to this protein .
Future Directions
Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyrimidine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide” and related compounds may have potential future applications in drug development.
properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-4-7-15(8-5-2)20(26)23-17-13-16(9-10-19(17)27-3)18-14-25-12-6-11-22-21(25)24-18/h6,9-15H,4-5,7-8H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEFUPOKYLJECA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-propylpentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)

![3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2874063.png)

![3-(2-(4-fluorophenyl)-2-oxoethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874067.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2874068.png)
![Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2874069.png)
![tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate](/img/structure/B2874070.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2874071.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2874073.png)

![6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2874075.png)
![N'-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-2-hydroxybenzohydrazide](/img/structure/B2874077.png)
